2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
Description
2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic oxazolidinone derivative characterized by a bromo substituent at the 2-position and a fluoro substituent at the 5-position of the phenyl ring. The oxazolidinone core, a five-membered heterocyclic ring containing nitrogen and oxygen, is substituted with a methyl group and a dimethyl group at the 4-position.
However, the bromo-fluoro substitution pattern distinguishes it from other analogs, likely influencing its physicochemical properties (e.g., lipophilicity, electron-withdrawing effects) and biological interactions.
Properties
CAS No. |
81778-83-8 |
|---|---|
Molecular Formula |
C12H13BrFNO2 |
Molecular Weight |
302.14 g/mol |
IUPAC Name |
2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13BrFNO2/c1-12(2)7-17-15(11(12)16)6-8-5-9(14)3-4-10(8)13/h3-5H,6-7H2,1-2H3 |
InChI Key |
JUTPLQFUKBJMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=O)CC2=C(C=CC(=C2)F)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-fluorobenzyl alcohol.
Formation of Intermediate: The alcohol is converted to 2-bromo-5-fluorobenzyl bromide using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Scientific Research Applications
2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The bromo and fluorine substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Activity: Electron-withdrawing groups (Cl, Br, F): Enhance herbicidal activity by increasing oxidative stability and target enzyme inhibition. Clomazone (2-Cl) and bixlozone (2,4-diCl) are potent inhibitors of carotenoid biosynthesis in weeds . Bromo vs. Chloro: Bromine’s larger atomic radius may improve lipid solubility, enhancing soil residual activity. Broclozone (2-Br, 4-Cl) shows activity against grass weeds, though data are sparse .
Physicochemical Properties: The target compound’s molecular weight (316.15 g/mol) is higher than clomazone (239.70 g/mol), suggesting differences in soil mobility and bioavailability. LogP values (predicted): Bromo-fluoro substitution likely increases lipophilicity vs.
Toxicity and Regulation :
- Clomazone is classified with hazard statements H302 (harmful if swallowed) and H319 (eye irritation) . Bromo-fluoro analogs may require additional ecotoxicological studies due to halogen-specific bioaccumulation risks.
Biological Activity
2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic organic compound classified within the oxazolidinone family. This compound is characterized by its unique molecular structure, which includes a bromo and fluorine substituent on the phenyl ring, potentially imparting significant biological activity. The exploration of its biological properties is crucial for understanding its potential applications in medicinal chemistry and other fields.
The molecular formula of 2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is , with a molecular weight of 302.14 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 81778-83-8 |
| IUPAC Name | 2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
| Molecular Weight | 302.14 g/mol |
| InChI Key | JUTPLQFUKBJMHB-UHFFFAOYSA-N |
The mechanism of action for this compound involves its ability to interact with specific biological targets. The presence of the bromo and fluorine groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, which is particularly relevant in antimicrobial and anticancer research.
Biological Activity
Research indicates that compounds within the oxazolidinone class exhibit significant biological activities, particularly against Gram-positive bacteria. The structural modifications in 2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one may enhance its efficacy against various pathogens.
Antimicrobial Activity
Studies have shown that oxazolidinones are effective against a range of bacterial strains. For instance, a study highlighted the activity of structurally similar oxazolidinones against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. These studies suggest that small changes in molecular structure can significantly influence biological activity and resistance profiles .
Anticancer Properties
The potential anticancer properties of this compound are also under investigation. Some oxazolidinones have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of 2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one against various cancer types remains an area for further research.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various oxazolidinone derivatives. The study found that compounds with similar structural motifs to 2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one exhibited enhanced activity against resistant strains of Staphylococcus aureus .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
